molecular formula C7H4BCl2F3O2 B6308091 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid CAS No. 2121511-64-4

4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B6308091
CAS No.: 2121511-64-4
M. Wt: 258.82 g/mol
InChI Key: FSSXKLWMZSVERL-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H4BCl2F3O2. It is a boronic acid derivative characterized by the presence of dichloro and trifluoromethyl groups attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds .

Biochemical Analysis

Biochemical Properties

They can form reversible covalent bonds with biomolecules containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins . This property makes them valuable tools in the study of biochemical processes.

Cellular Effects

The specific cellular effects of 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid are not well-studied. Boronic acids are known to influence cell function in various ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins, which could potentially affect their localization or accumulation .

Subcellular Localization

Boronic acids are known to be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4,5-dichloro-2-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, depending on the nature of the coupling partner in the Suzuki-Miyaura reaction .

Scientific Research Applications

4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both dichloro and trifluoromethyl groups, which enhance its reactivity and stability in cross-coupling reactions. The combination of these substituents provides a balance of electronic and steric effects, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

[4,5-dichloro-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BCl2F3O2/c9-5-1-3(7(11,12)13)4(8(14)15)2-6(5)10/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSXKLWMZSVERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C(F)(F)F)Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BCl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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